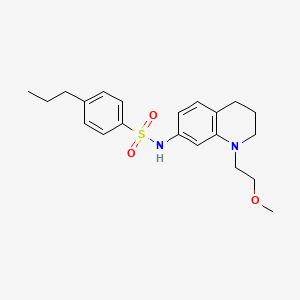
N-(1-(2-metoxietil)-1,2,3,4-tetrahidroquinolin-7-il)-4-propilbencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H28N2O3S and its molecular weight is 388.53. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polímeros termoresponsivos
Antecedentes: Los polímeros termoresponsivos son solubles en agua o altamente hinchados por debajo de una temperatura de transición característica, pero se vuelven insolubles en agua y se colapsan por encima de ella. Dos motivos químicos principales se estudian comúnmente en este contexto: las unidades de amida y los grupos éter de etilenglicol.
Aplicación:N-(1-(2-metoxietil)-1,2,3,4-tetrahidroquinolin-7-il)-4-propilbencensulfonamida: (llamémoslo PbMOEAm) es un polímero termoresponsivo sintetizado mediante polimerización por transferencia de adición fragmentación reversible (RAFT). Presenta unidades de amida y éter de etilenglicol. PbMOEAm exhibe una transición de fase de tipo temperatura crítica de solución inferior (LCST).
Importancia: Comprender el comportamiento termoresponsivo de PbMOEAm contribuye al desarrollo de materiales "inteligentes" para diversas aplicaciones, que incluyen la administración de fármacos, la ingeniería de tejidos y los recubrimientos sensibles .
Recubrimientos antitrombogénicos
Antecedentes: Las superficies antitrombogénicas previenen la formación de coágulos sanguíneos, lo que reduce el riesgo de trombosis.
Aplicación: El poli(acrilatode 2-metoxietilo) (PMEA), un polímero relacionado, se ha utilizado para crear recubrimientos antitrombogénicos. Estos recubrimientos imitan la superficie interna de los vasos sanguíneos nativos y previenen la adhesión de plaquetas y la formación de coágulos.
Importancia: Los recubrimientos basados en PMEA encuentran aplicaciones en dispositivos médicos, como stents y catéteres, para mejorar la biocompatibilidad y reducir las complicaciones .
Textiles inteligentes
Antecedentes: Los textiles inteligentes incorporan materiales funcionales para responder a estímulos externos.
Aplicación: PbMOEAm se puede integrar en fibras textiles para crear telas que cambian las propiedades (por ejemplo, mojabilidad, transpirabilidad) en función de la temperatura. Estos textiles inteligentes tienen aplicaciones en ropa deportiva, ropa de exterior y textiles médicos.
Importancia: Los textiles mejorados con PbMOEAm ofrecen comodidad, adaptabilidad y mejor rendimiento en diversos entornos.
En resumen, This compound es prometedor en diversos campos, desde la administración de fármacos hasta los materiales inteligentes. Los investigadores continúan explorando su potencial, y su combinación única de motivos químicos lo convierte en un candidato intrigante para aplicaciones innovadoras
Propiedades
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-3-5-17-7-11-20(12-8-17)27(24,25)22-19-10-9-18-6-4-13-23(14-15-26-2)21(18)16-19/h7-12,16,22H,3-6,13-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIUTWAIVHLUCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

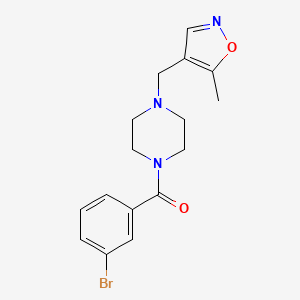
![N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364420.png)
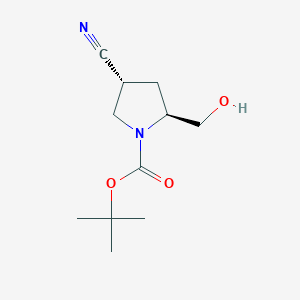

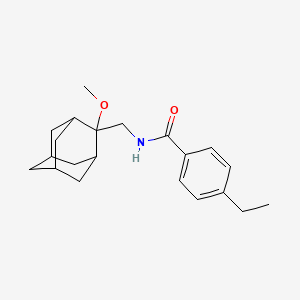
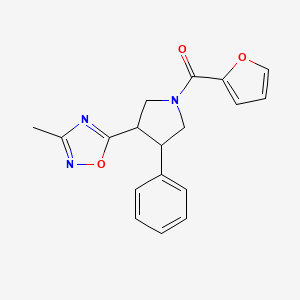
![1-O'-Tert-butyl 4-O-ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate](/img/structure/B2364428.png)
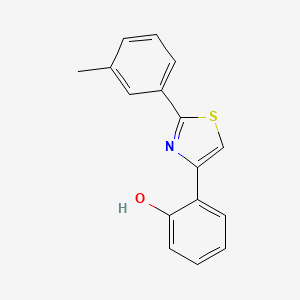

![N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2364431.png)
![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2364432.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2364434.png)
![4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2364435.png)
